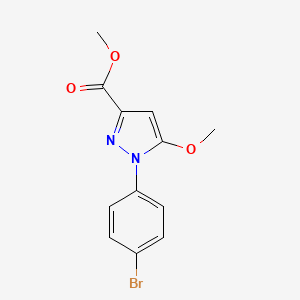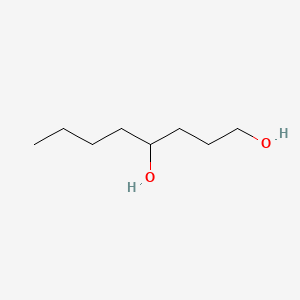![molecular formula C19H33N3O5 B12102842 N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide](/img/structure/B12102842.png)
N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Janolusimide involves the construction of a core lactam system derived from L-valine using EDC.HCl, followed by dimethylation under various conditions . The stereochemistry of Janolusimide has been fully elucidated through stereoselective synthesis of the lactam component (5S)-3,3′-dimethyl-5-isopropylpyrrolidin-2,4-dione . The peptide is then synthesized in 13 steps, achieving a total yield of 0.8% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Janolusimide due to its complex synthesis and limited natural availability. Most of the compound used in research is synthesized in laboratories following the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Janolusimide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Janolusimide include EDC.HCl for lactam formation and various dimethylation agents . The reactions typically occur under controlled conditions to ensure the desired stereochemistry and yield .
Major Products Formed
The major products formed from the reactions involving Janolusimide are typically derivatives with modified functional groups. These derivatives are used to study the compound’s biological activities and potential therapeutic applications .
Scientific Research Applications
Janolusimide has a wide range of scientific research applications:
Mechanism of Action
Janolusimide exerts its effects primarily through its neurotoxic properties. It acts as an antagonist to atropine, affecting neural pathways and potentially leading to neurodegeneration . The exact molecular targets and pathways involved are still under investigation, but it is known to interact with neural receptors and disrupt normal neural function .
Comparison with Similar Compounds
Janolusimide is unique due to its specific structure and potent neurotoxic effects. Similar compounds include other marine toxins such as:
Saxitoxin: Another marine neurotoxin with a different structure but similar neurotoxic effects.
Tetrodotoxin: A potent neurotoxin found in pufferfish, with a different mechanism of action but comparable neurotoxic properties.
Brevetoxin: A marine toxin with similar lipophilic properties but distinct structural features.
These compounds share some biological activities with Janolusimide but differ in their chemical structures and specific mechanisms of action .
Properties
IUPAC Name |
N-[5-(3,3-dimethyl-2,4-dioxo-5-propan-2-ylpyrrolidin-1-yl)-3-hydroxy-4-methyl-5-oxopentan-2-yl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-9(2)13-15(24)19(6,7)18(27)22(13)17(26)10(3)14(23)11(4)21-16(25)12(5)20-8/h9-14,20,23H,1-8H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYHQKAYMMOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)C(C(=O)N1C(=O)C(C)C(C(C)NC(=O)C(C)NC)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)


![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)


![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)



![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

